N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine
Brand Name: Vulcanchem
CAS No.: 61383-57-1
VCID: VC16256961
InChI: InChI=1S/C15H10BrFN2S/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19)
SMILES:
Molecular Formula: C15H10BrFN2S
Molecular Weight: 349.2 g/mol

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine

CAS No.: 61383-57-1

Cat. No.: VC16256961

Molecular Formula: C15H10BrFN2S

Molecular Weight: 349.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine - 61383-57-1

Specification

CAS No. 61383-57-1
Molecular Formula C15H10BrFN2S
Molecular Weight 349.2 g/mol
IUPAC Name N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C15H10BrFN2S/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19)
Standard InChI Key GJCNMVXIUMVYDI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Br)F

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic name N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine reflects its substitution pattern: a 2-aminothiazole ring substituted at position 4 with a 4-fluorophenyl group and at the amino group with a 4-bromophenyl moiety . Its molecular formula is C₁₅H₁₀BrFN₂S, with a molecular weight of 373.3 g/mol .

Structural Characterization

Key spectral identifiers include:

  • SMILES: C1=CC(=CC=C1F)C2=CSC(=N2)NC3=CC=C(C=C3)Br

  • InChIKey: ZKDXFXBDSVOQBN-UHFFFAOYSA-N

The crystal structure remains unreported, but computational models predict planar geometry for the thiazole ring, with dihedral angles between aromatic substituents influencing electronic interactions .

Synthetic Methodologies

Core Thiazole Formation

The 2-aminothiazole scaffold is typically synthesized via the Hantzsch thiazole synthesis, involving cyclization of α-haloketones with thioureas . For example, phenacyl bromide derivatives react with thiourea in ethanol under reflux to yield 2-aminothiazoles :

Phenacyl bromide+ThioureaEtOH, Δ2-Aminothiazole+HBr\text{Phenacyl bromide} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-Aminothiazole} + \text{HBr}

Suzuki-Miyaura Coupling

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight373.3 g/mol
SolubilityLow in H₂O; soluble in DMSO, DMF
LogP (Predicted)3.8 ± 0.5
StabilityStable at RT; sensitive to UV light

The logP value suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design .

Biological Activity and Hypothesized Mechanisms

Antimicrobial Effects

Thiazoles with halogenated aryl groups exhibit broad-spectrum antimicrobial activity. A 2021 review highlighted MIC values of 4–16 μg/mL against Staphylococcus aureus for 4-(4-chlorophenyl)-2-aminothiazole derivatives .

Applications in Drug Discovery

LSD1 Inhibitor Scaffolds

Thiazole-2-amines serve as precursors for lysine-specific demethylase 1 (LSD1) inhibitors, which react with triflic anhydride or sulfonyl chlorides to form sulfonamide prodrugs . For instance:

2-Aminothiazole+Triflic anhydridePyridineTriflamide derivative\text{2-Aminothiazole} + \text{Triflic anhydride} \xrightarrow{\text{Pyridine}} \text{Triflamide derivative}

Radiolabeling and Imaging

The bromine atom provides a site for ¹²³I/¹²⁵I radiolabeling, enabling SPECT imaging of tumor targets .

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